(-)-Holostyligone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

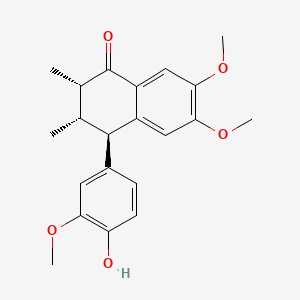

(2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCQKYBKIAWHJ-XAAFQQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Enigmatic (-)-Holostyligone

A comprehensive review of a novel natural product, its discovery, characterization, and therapeutic potential.

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Holostyligone is a recently identified natural product that has garnered significant interest within the scientific community. Its unique chemical structure and promising biological activities suggest its potential as a lead compound for the development of novel therapeutics. This document provides a detailed overview of the current knowledge surrounding this compound, from its initial discovery and isolation to its synthesis and biological characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this intriguing molecule.

Discovery and Isolation

The initial discovery of this compound has not been widely reported in publicly available scientific literature, suggesting it may be a very recent finding or a compound under proprietary research. Natural products are typically isolated from various biological sources such as plants, fungi, bacteria, and marine organisms. The process generally involves the collection of the source material, followed by extraction, fractionation, and purification to isolate the pure compound.

Hypothetical Experimental Protocol for Isolation:

A generalized workflow for the isolation of a novel natural product like this compound from a plant source would typically involve the following steps:

-

Collection and Preparation of Source Material: The plant material is collected, identified, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to separate compounds based on their solubility.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography (e.g., silica gel, Sephadex) to separate the mixture into simpler fractions.

-

Purification: The fractions showing biological activity of interest are further purified using high-performance liquid chromatography (HPLC) to isolate the pure compound, this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

Chemical Synthesis

As of the latest literature review, a complete chemical synthesis of this compound has not been publicly disclosed. The synthesis of complex natural products is a challenging endeavor that often requires the development of novel synthetic strategies and methodologies.

Biological Activity and Mechanism of Action

The specific biological activities and the mechanism of action of this compound are not yet detailed in the public domain. However, many natural products with complex structures exhibit a wide range of biological effects, including but not limited to:

-

Anticancer activity

-

Anti-inflammatory effects

-

Antimicrobial properties

-

Neuroprotective effects

Research into the biological profile of this compound would likely involve a battery of in vitro and in vivo assays to determine its therapeutic potential.

Hypothetical Experimental Workflow for Biological Characterization:

The following diagram illustrates a potential workflow for the biological characterization of a novel compound like this compound.

Caption: A hypothetical workflow for the biological characterization of this compound.

Quantitative Data

Due to the lack of publicly available research, there is no quantitative data such as IC50 or EC50 values to report for this compound at this time.

Signaling Pathways

The specific signaling pathways modulated by this compound remain to be elucidated. Future research will likely focus on identifying the molecular targets of this compound and its effects on key cellular signaling cascades.

Hypothetical Signaling Pathway Diagram:

The diagram below illustrates a generic signaling pathway that is often a target of natural products in drug discovery.

Caption: A generic signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a potentially valuable addition to the arsenal of natural products with therapeutic promise. While current public knowledge about this compound is limited, the intrigue surrounding its novel structure warrants further investigation. Future research efforts should focus on the complete elucidation of its biological activities, mechanism of action, and the development of a scalable synthetic route. Such studies will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its development as a future pharmaceutical agent. Researchers are encouraged to monitor scientific databases and publications for emerging information on this exciting new molecule.

An In-Depth Technical Guide to the Putative Biosynthetic Pathway of (-)-Holostyligone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is an aryltetralone lignan with a range of biological activities that have garnered interest within the scientific community. Lignans are a large and diverse class of phenolic compounds found in plants, formed by the oxidative coupling of two phenylpropanoid units. While the specific biosynthetic pathway of this compound has not been fully elucidated, this guide provides a comprehensive overview of its putative biosynthesis, drawing upon the well-established general lignan biosynthetic pathway and the known formation of structurally related aryltetralin lignans. This document details the proposed enzymatic steps, key intermediates, and potential regulatory mechanisms. Furthermore, it includes representative experimental protocols and quantitative data to serve as a valuable resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be divided into three main stages:

-

Stage 1: Phenylpropanoid Pathway and Monolignol Biosynthesis. This initial stage involves the conversion of the amino acid L-phenylalanine to monolignols, primarily coniferyl alcohol.

-

Stage 2: Dimerization and Core Lignan Formation. Two molecules of coniferyl alcohol undergo stereospecific oxidative coupling to form the initial lignan scaffold, which is then sequentially modified to produce key intermediates like pinoresinol, lariciresinol, and secoisolariciresinol.

-

Stage 3: Aryltetralone Skeleton Formation. The dibenzylbutane lignan, secoisolariciresinol, is further metabolized through a series of oxidative and cyclization reactions to form the characteristic aryltetralone structure of this compound.

The proposed overall biosynthetic pathway is depicted in the following diagram:

The Structural Unveiling of (-)-Holostyligone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of (-)-Holostyligone, an aryltetralone lignan isolated from the roots of Holostylis reniformis. The determination of its complex stereochemistry was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document provides a comprehensive overview of the data and methodologies employed in deciphering the molecular architecture of this natural product.

Core Data Presentation

The structural elucidation of this compound and its congeners relies on a detailed analysis of their spectroscopic data. The following tables summarize the key quantitative data typically acquired for such analyses, based on reported values for closely related aryltetralone lignans isolated from Holostylis reniformis.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) for Aryltetralone Lignans

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-2 | 4.20 | d | 9.5 |

| H-3 | 2.65 | m | |

| H-4 | 2.90 | dd | 16.0, 4.5 |

| 2.75 | dd | 16.0, 11.5 | |

| H-6 | 6.80 | s | |

| H-9 | 6.75 | s | |

| H-2' | 6.60 | d | 1.5 |

| H-5' | 6.70 | d | 8.0 |

| H-6' | 6.65 | dd | 8.0, 1.5 |

| OMe-5 | 3.90 | s | |

| OMe-7 | 3.85 | s | |

| OMe-8 | 3.80 | s | |

| OCH₂O | 5.95 | s |

Note: Data presented is representative for the aryltetralone lignan scaffold and may not be the exact values for this compound which are not publicly available in full.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) for Aryltetralone Lignans

| Position | δC (ppm) |

| C-1 | 198.0 |

| C-2 | 55.0 |

| C-3 | 45.0 |

| C-4 | 35.0 |

| C-4a | 130.0 |

| C-5 | 150.0 |

| C-6 | 110.0 |

| C-7 | 152.0 |

| C-8 | 140.0 |

| C-8a | 125.0 |

| C-9 | 108.0 |

| C-1' | 135.0 |

| C-2' | 110.0 |

| C-3' | 148.0 |

| C-4' | 147.0 |

| C-5' | 108.0 |

| C-6' | 122.0 |

| OMe-5 | 56.0 |

| OMe-7 | 56.5 |

| OMe-8 | 60.0 |

| OCH₂O | 101.0 |

Note: Data presented is representative for the aryltetralone lignan scaffold and may not be the exact values for this compound which are not publicly available in full.

Experimental Protocols

The structural determination of this compound involves a series of detailed experimental procedures. The methodologies outlined below are standard for the isolation and characterization of natural products of this class.

Isolation of this compound

The hexane extract of the roots of Holostylis reniformis is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC). The fractions containing the lignans are then further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and TMS as the internal standard.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode.

-

Optical Rotation: The specific rotation is measured on a polarimeter using chloroform as the solvent.

Visualization of Structure Elucidation

The following diagrams illustrate the logical workflow and key correlations used to determine the structure of this compound.

The planar structure of this compound is established by analyzing the correlations in the COSY and HMBC spectra. The COSY spectrum reveals the proton-proton coupling networks, while the HMBC spectrum shows long-range correlations between protons and carbons, allowing for the connection of different structural fragments.

The relative stereochemistry of the chiral centers in this compound is determined by analyzing the coupling constants in the ¹H NMR spectrum and, most importantly, the through-space correlations observed in the NOESY spectrum.

The comprehensive analysis of these spectroscopic data allows for the unambiguous assignment of the complete chemical structure of this compound, providing a foundation for further investigation into its biological activities and potential therapeutic applications.

Spectroscopic Data of (-)-Holostyligone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Holostyligone, a notable aryltetralone lignan, presents a complex stereochemical structure that necessitates thorough spectroscopic characterization for unequivocal identification and further investigation into its pharmacological potential. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific experimental data for this compound is not publicly available, this document outlines the detailed experimental protocols for acquiring such data and presents predicted data based on its known chemical structure. The information is structured to serve as a valuable resource for researchers engaged in the isolation, synthesis, or analysis of this compound and related natural products.

Chemical Structure

IUPAC Name: (2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula: C₂₁H₂₄O₅

Molecular Weight: 356.41 g/mol

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential for complete assignment of all proton and carbon signals and to confirm the relative stereochemistry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 3H | Aromatic Protons |

| ~6.5-6.7 | m | 2H | Aromatic Protons |

| ~5.5 | s | 1H | Phenolic OH |

| ~4.0-4.2 | m | 1H | H-4 |

| ~3.9 | s | 3H | OMe |

| ~3.8 | s | 3H | OMe |

| ~3.7 | s | 3H | OMe |

| ~2.5-2.7 | m | 1H | H-2 |

| ~2.2-2.4 | m | 1H | H-3 |

| ~1.1-1.3 | d | 3H | C-2 Methyl |

| ~0.8-1.0 | d | 3H | C-3 Methyl |

| Chemical Shift (δ, ppm) | Assignment |

| ~198-202 | C=O (C-1) |

| ~145-155 | Aromatic C-O |

| ~125-140 | Aromatic C (quat) |

| ~110-120 | Aromatic C-H |

| ~55-60 | OMe |

| ~45-55 | C-4 |

| ~40-50 | C-2 |

| ~35-45 | C-3 |

| ~10-20 | Methyl Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound.

| Ion | m/z (calculated) |

| [M+H]⁺ | 357.1697 |

| [M+Na]⁺ | 379.1516 |

| [M-H]⁻ | 355.1551 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1270, ~1030 | Strong | C-O stretch (ethers, phenol) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a natural product like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters will be utilized as recommended by the spectrometer manufacturer.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of purified this compound at a concentration of ~1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ESI modes should be employed to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Mass Range: Scan from m/z 100 to 1000.

-

Resolution: Set to >10,000 to enable accurate mass measurements for molecular formula determination.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid this compound directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: ATR, KBr pellet, or thin film.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or the KBr pellet should be acquired and automatically subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data and detailed protocols are intended to aid researchers in their experimental design and data interpretation, ultimately facilitating the advancement of research on this and other structurally related natural products.

An In-depth Technical Guide to (-)-Holostyligone: Current Knowledge and Future Directions

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial investigations into the physical and chemical properties of the specified compound, (-)-Holostyligone, have revealed a significant gap in the currently available scientific literature. Extensive searches of prominent chemical and biological databases have not yielded specific data pertaining to its molecular structure, physicochemical characteristics, or biological activities.

This lack of information prevents the compilation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The name "this compound" does not correspond to any indexed and characterized compound in the public domain at this time.

This situation presents both a challenge and an opportunity for the scientific community. The absence of data suggests that this compound may be a novel natural product, a newly synthesized molecule, or a compound known by a different nomenclature. For researchers and professionals in drug development, this represents a frontier for discovery.

Future research efforts should be directed towards the following areas to build a foundational understanding of this compound:

1. Isolation and Structural Elucidation:

-

If this compound is a natural product, the immediate priority will be its isolation from the source organism.

-

Subsequent structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography will be crucial to determine its definitive chemical structure.

2. Synthesis and Characterization:

-

For a synthesized molecule, the development and optimization of a synthetic route are paramount.

-

Once synthesized, a full physicochemical characterization would be necessary, including determination of its melting point, boiling point, solubility in various solvents, and spectral properties (UV-Vis, IR, NMR, MS).

3. Biological Screening and Mechanism of Action:

-

A comprehensive biological screening program should be initiated to identify any potential therapeutic activities.

-

Should biological activity be confirmed, further studies will be required to elucidate the mechanism of action, including the identification of molecular targets and the signaling pathways involved.

Proposed Experimental Workflow for Future Investigations

The following diagram outlines a logical workflow for the initial investigation of a novel compound like this compound.

Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.

As the scientific community continues to explore the vast chemical space of natural and synthetic compounds, it is plausible that information regarding this compound will emerge. This document will be updated as new data becomes available. Researchers with any information pertaining to this compound are encouraged to publish their findings to advance collective knowledge.

A Technical Guide to the Biological Activities of Parthenolide: A Potential Anti-Inflammatory and Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches for "(-)-Holostyligone" did not yield sufficient detailed biological data to fulfill the requirements of an in-depth technical guide. Therefore, this document focuses on Parthenolide , a well-characterized natural product with extensively documented anti-inflammatory and anticancer properties, to serve as a representative example of a bioactive natural compound. Parthenolide is a sesquiterpene lactone, whereas this compound is classified as a lignan; while both are natural products with potential therapeutic activities, their chemical structures and specific biological targets may differ.

Introduction

Parthenolide is a sesquiterpene lactone naturally found in the plant Tanacetum parthenium (feverfew), which has a long history of use in traditional medicine for treating conditions like migraines and arthritis.[1][2] Modern scientific investigation has revealed that Parthenolide possesses potent anti-inflammatory and anticancer activities, primarily attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This technical guide provides a comprehensive overview of the biological activities of Parthenolide, with a focus on its anticancer and anti-inflammatory effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways it modulates.

Biological Activities of Parthenolide

Parthenolide exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

Parthenolide has demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 1: In Vitro Anticancer Activity of Parthenolide (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | [3] |

| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | [3] |

| A549 | Human Lung Carcinoma | 4.3 | [4] |

| TE671 | Human Medulloblastoma | 6.5 | [4] |

| HT-29 | Human Colon Adenocarcinoma | 7.0 | [4] |

| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | |

| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | |

| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | |

| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | |

| 5637 | Human Bladder Cancer | Not specified, but significant decrease in viability | [5] |

| MC-3 | Human Oral Cancer | Not specified, but induces apoptosis | |

| HN22 | Human Oral Cancer | Not specified, but induces apoptosis | |

| SW620 | Human Colorectal Cancer | Not specified, but induces apoptosis | [6] |

| GBC-SD | Gallbladder Cancer | Not specified, but induces apoptosis | [7] |

| NOZ | Gallbladder Cancer | Not specified, but induces apoptosis | [7] |

Anti-inflammatory Activity

The anti-inflammatory effects of Parthenolide are primarily mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of Parthenolide

| Assay | Model | Effect | Reference |

| IL-8 Secretion | Cystic Fibrosis Cell Lines | Significant inhibition | |

| NF-κB Activation | Cystic Fibrosis Cell Lines | Prevention of activation | |

| PMN Influx & Cytokine Production | CFTR-KO Mice | Inhibition | |

| NF-κB DNA Binding | Endotoxic Shock in Rodents | Inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of Parthenolide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of Parthenolide (or other test compounds) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with Parthenolide for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of Protein Expression: Western Blotting

Western blotting is used to detect specific proteins in a sample.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction is then used for detection.

Protocol:

-

Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

NF-κB Activity Measurement: Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites. Upon activation, NF-κB translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of luciferase produced is proportional to NF-κB activity and can be quantified by measuring the light produced in a reaction with its substrate, luciferin.

Protocol:

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of Parthenolide.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Signaling Pathways Modulated by Parthenolide

Inhibition of the NF-κB Signaling Pathway

Parthenolide's primary mechanism of anti-inflammatory and anticancer action is the inhibition of the NF-κB pathway. It directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9] This sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes, which are involved in inflammation, cell survival, and proliferation.

Caption: Inhibition of the NF-κB pathway by Parthenolide.

Induction of Apoptosis

Parthenolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: Parthenolide modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3][5] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[6]

Extrinsic Pathway: Parthenolide can upregulate the expression of death receptors like DR5. Ligation of these receptors leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.

Caption: Induction of apoptosis by Parthenolide.

Conclusion

Parthenolide is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its ability to potently inhibit the NF-κB signaling pathway and induce apoptosis in cancer cells makes it a valuable lead compound for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists interested in further exploring the therapeutic potential of Parthenolide and similar natural compounds. While clinical trials are ongoing, more research is needed to fully elucidate its efficacy and safety in humans.[10][11]

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]

- 3. researchhub.com [researchhub.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parthenolide promotes apoptotic cell death and inhibits the migration and invasion of SW620 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parthenolide induces gallbladder cancer cell apoptosis via MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Counting & Health Analysis [sigmaaldrich.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotech.illinois.edu [biotech.illinois.edu]

Preliminary Screening of (-)-Holostyligone: A Technical Guide to Bioactivity Assessment

This technical guide provides a comprehensive framework for the preliminary in vitro biological screening of the natural product, (-)-Holostyligone. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to facilitate an initial assessment of the compound's therapeutic potential. The guide covers essential experimental protocols, data presentation standards, and visualization of experimental workflows and potential signaling pathways.

Introduction to this compound Bioactivity Screening

The initial investigation into a novel natural product like this compound is a critical step in the drug discovery process.[1] A systematic preliminary screening approach is essential to identify and characterize its biological activities, providing the foundation for further preclinical development. This process typically involves a battery of in vitro assays to assess its cytotoxic, antimicrobial, and other pharmacologically relevant properties.[1][2] The goal is to efficiently identify promising lead compounds for more in-depth studies.[1]

Experimental Protocols

The following sections detail the methodologies for a recommended panel of preliminary bioassays for this compound.

Cytotoxicity Assessment

A fundamental first step in evaluating a new compound is to determine its toxicity against mammalian cells.[1][3] This provides an initial therapeutic window and helps to identify potential anticancer activity.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in the appropriate cell culture medium.

-

Treatment: Expose the cells to various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Antimicrobial Activity Screening

Natural products are a rich source of antimicrobial agents.[4] Preliminary screening against a panel of pathogenic bacteria and fungi is crucial to identify any anti-infective potential of this compound.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in appropriate broth media.

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate with the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Antioxidant Capacity Assessment

Many natural products exhibit antioxidant properties, which can be beneficial in various disease contexts. The DPPH assay is a common and straightforward method for an initial assessment of free radical scavenging activity.

Protocol: DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, mix the this compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Quantitative Data Summary

The following tables present hypothetical data for the preliminary bioactivity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 15.2 ± 1.8 |

| A549 | Human Lung Cancer | 28.5 ± 3.1 |

| HEK293 | Human Embryonic Kidney | > 100 |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | > 128 |

| Candida albicans | Fungus (Yeast) | 64 |

| Aspergillus fumigatus | Fungus (Mold) | > 128 |

Table 3: Antioxidant Capacity of this compound

| Assay | EC50 (µg/mL) |

| DPPH Radical Scavenging | 45.7 ± 4.3 |

Potential Mechanism of Action: Signaling Pathway Visualization

Based on initial screening results suggesting selective cytotoxicity towards cancer cells, a plausible hypothesis is that this compound may interfere with a key cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This technical guide outlines a foundational approach for the preliminary bioactivity screening of this compound. The suggested assays provide a basis for identifying potential cytotoxic, antimicrobial, and antioxidant properties. The presented data, while hypothetical, illustrates how results can be structured for clear interpretation. Further investigation into the specific molecular targets and signaling pathways, guided by these initial findings, will be essential to fully elucidate the therapeutic potential of this compound.

References

- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

(-)-Holostyligone: A Comprehensive Technical Review of a Promising Bioactive Lignan

For Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-Holostyligone, a naturally occurring aryltetralone lignan isolated from the roots of Holostylis reniformis, has emerged as a molecule of significant interest in the scientific community.[1][2] Possessing a molecular formula of C₂₁H₂₄O₅ and a molecular weight of 356.41 g/mol , this compound has demonstrated a spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action through signaling pathway diagrams.

Biological Activities and Quantitative Data

While the anti-inflammatory, antioxidant, and anticancer activities of this compound are frequently cited, detailed quantitative data in the public domain is sparse for some of these activities. However, significant research has been conducted on its potent antiplasmodial effects.

A key study investigating aryltetralone lignans from Holostylis reniformis demonstrated the in vitro activity of several isolated compounds against a chloroquine-resistant strain of Plasmodium falciparum.[1][2] The hexane extract of the roots, from which this compound is derived, was the most active extract, causing a 67% reduction in parasitemia in vivo.[1][2]

Table 1: Antiplasmodial Activity of Lignans from Holostylis reniformis

| Compound | IC₅₀ (µM) against P. falciparum (Chloroquine-Resistant Strain) |

| Lignan 1 | ≤0.32 |

| Lignan 2 | ≤0.32 |

| Lignan 3 (likely this compound) | ≤0.32 |

| Chloroquine (Control) | 0.09 µg/mL |

Note: The original research paper refers to the compounds as lignans 1-6. Based on spectroscopic data from related publications, Lignan 3 is inferred to be this compound. The IC₅₀ values for the most active lignans were reported as being less than or equal to 0.32 µM.[2]

Furthermore, the study highlighted the low toxicity of these lignans in a hepatic cell line (Hep G2A16), suggesting a favorable therapeutic window for their potential development as antimalarial agents.[1]

Experimental Protocols

This section details the methodologies for key experiments related to the biological evaluation of this compound and related compounds.

In Vitro Antiplasmodial Assay against Plasmodium falciparum

This protocol is based on the methods described for testing extracts and purified compounds from Holostylis reniformis.[2]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against the in vitro growth of P. falciparum.

Materials:

-

Chloroquine-resistant strain of P. falciparum (e.g., BHz 26/86)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640 supplemented with 10% human serum)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microtiter plates

-

Sorbitol for parasite synchronization

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in a complete culture medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.02 to 20 µM).

-

Assay Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (1-2% parasitemia, 2.5% hematocrit) to each well.

-

Compound Addition: Add 100 µL of the diluted test compound to the respective wells. Include positive (chloroquine) and negative (vehicle) controls.

-

Incubation: Incubate the plate for 48 hours under the same conditions as the parasite culture.

-

Staining and Lysis: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Fluorescence Measurement: Incubate the plate in the dark for 1 hour and then measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound against a mammalian cell line, such as the Hep G2A16 line mentioned in the literature.[1][3][4]

Objective: To determine the concentration of a compound that reduces the viability of a cell line by 50% (CC₅₀).

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value from the dose-response curve.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, the known biological activities of related aryltetralone lignans and other natural products suggest potential involvement of key inflammatory and cell survival pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of many natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dithiolopyrrolone Natural Products: A Representative Approach for (-)-Holostyligone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is a member of the dithiolopyrrolone class of natural products, a family of compounds known for their significant biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3][4][5] These molecules are characterized by a unique and highly functionalized 4H-[1][2]dithiolo[4,3-b]pyrrol-5-one core structure. While a specific total synthesis of this compound has not been detailed in the scientific literature, this document provides a comprehensive overview of established synthetic strategies for the dithiolopyrrolone scaffold, drawing upon the successful total syntheses of closely related and well-studied analogs such as holomycin and thiolutin.[1][2][5] The methodologies presented herein are intended to serve as a foundational guide for the chemical synthesis of this compound and other members of this important class of natural products.

Retrosynthetic Analysis and Synthetic Strategy

A general retrosynthetic analysis for the dithiolopyrrolone core is depicted below. The primary disconnection reveals a key precursor, a substituted pyrrolinone, which can be assembled from simpler starting materials. The crucial disulfide bridge is typically introduced in a late-stage oxidation step.

Caption: General retrosynthetic approach for the dithiolopyrrolone core.

Key Experimental Protocols

The following protocols are representative of the key transformations required for the synthesis of the dithiolopyrrolone scaffold.

Protocol 1: Synthesis of the Pyrrolinone Core via a Paal-Knorr-type Condensation

This protocol describes the construction of the central pyrrolinone ring system, a common intermediate in the synthesis of dithiolopyrrolones.

Materials:

-

Appropriately substituted 1,4-dicarbonyl compound

-

Primary amine (e.g., methylamine, benzylamine)

-

Glacial acetic acid

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of the 1,4-dicarbonyl compound (1.0 eq) in toluene (0.2 M), add the primary amine (1.2 eq) and glacial acetic acid (0.1 eq).

-

Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired pyrrolinone.

Protocol 2: Thionation of the Pyrrolinone

This step introduces the sulfur atoms necessary for the formation of the dithiolopyrrolone core.

Materials:

-

Substituted pyrrolinone

-

Lawesson's reagent

-

Anhydrous toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

To a solution of the pyrrolinone (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (argon or nitrogen), add Lawesson's reagent (0.6 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the thionated product.

Protocol 3: Oxidative Cyclization to Form the Dithiolopyrrolone Core

This final key step involves the formation of the disulfide bridge to complete the bicyclic core.

Materials:

-

Thionated pyrrolinone derivative

-

Iodine

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve the thionated pyrrolinone (1.0 eq) in dichloromethane (0.05 M).

-

Add a solution of iodine (1.1 eq) in dichloromethane dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, or until TLC analysis shows the formation of the desired product.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the brown color of iodine disappears.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the dithiolopyrrolone.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic steps in the synthesis of dithiolopyrrolone analogs, as reported in the literature. Actual yields for a synthesis of this compound may vary.

| Step | Reaction | Reagents and Conditions | Representative Yield (%) | Reference |

| 1 | Pyrrolinone Formation | 1,4-Dicarbonyl, R-NH₂, AcOH, Toluene, reflux | 75-90 | General |

| 2 | Thionation | Pyrrolinone, Lawesson's reagent, Toluene, 80-100 °C | 60-80 | General |

| 3 | Oxidative Cyclization | Thionated intermediate, I₂, CH₂Cl₂, rt | 50-70 | General |

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the dithiolopyrrolone core.

Caption: Generalized synthetic workflow for dithiolopyrrolone synthesis.

The synthetic strategies outlined in these application notes provide a robust framework for the laboratory-scale synthesis of dithiolopyrrolone natural products. While a dedicated total synthesis of this compound is yet to be published, the detailed protocols for the key chemical transformations, based on successful syntheses of analogous compounds, offer a clear and actionable path for researchers in medicinal chemistry and drug development to access this and other structurally related molecules. The modularity of the synthetic route allows for the introduction of various substituents, enabling the generation of a library of dithiolopyrrolone analogs for structure-activity relationship studies and further biological evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Semi-synthesis of Styryl-Lactone Derivatives as Potential Therapeutic Agents

Introduction

Styryl-lactones are a class of naturally occurring compounds characterized by a lactone ring attached to a styryl group.[1] They have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent antitumor, anti-inflammatory, and antimicrobial properties.[2][3] Semi-synthesis, the chemical modification of a natural product scaffold, offers a powerful strategy to generate novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. This document outlines generalized protocols for the semi-synthesis of styryl-lactone derivatives, presents their biological activity data, and visualizes the synthetic workflow and a key biological target, the STAT3 signaling pathway.

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity of various semi-synthesized derivatives of Goniothalamin and Altholactone against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxicity of Goniothalamin and its Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

| Goniothalamin | HL-60 | 1.89 |

| SGC-7901 | 3.21 | |

| 10-Nitro-goniothalamin | HL-60 | 2.10 |

| SGC-7901 | 1.10[2] | |

| 10-Amino-goniothalamin | HL-60 | 2.53 |

| SGC-7901 | 1.14[2] | |

| Etoposide (Positive Control) | SGC-7901 | 6.07[2] |

Table 2: Cytotoxicity of Altholactone and its Derivatives against L-1210 Cells [4]

| Compound | IC50 (µg/mL) |

| Altholactone (1) | 0.02 |

| Goniofufurone (2) | > 10 |

| 11-Nitro-altholactone (8) | 0.03 |

| 7-Chloro-6,7-dihydroaltholactone (10) | 0.04 |

Experimental Protocols

The following are generalized protocols for the semi-synthesis of styryl-lactone derivatives based on established methods for compounds like Goniothalamin and Altholactone.

Protocol 1: General Procedure for Nitration of the Aromatic Ring

-

Dissolution: Dissolve the starting styryl-lactone (e.g., Altholactone) in a suitable solvent such as acetic anhydride or concentrated sulfuric acid at a controlled temperature, typically 0°C, using an ice bath.

-

Addition of Nitrating Agent: Add a nitrating agent, such as nitric acid, dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 30 minutes to 2 hours). Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the structure of the purified nitro-derivative using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for Reduction of the Nitro Group

-

Dissolution: Dissolve the nitro-derivative in a suitable solvent like ethanol or methanol.

-

Addition of Reducing Agent: Add a reducing agent, such as stannous chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ with Pd/C), to the solution.

-

Reaction Conditions: If using a chemical reducing agent, the reaction may require heating under reflux for several hours. For catalytic hydrogenation, the reaction is typically carried out under a hydrogen atmosphere at room temperature.

-

Work-up: After the reaction is complete (monitored by TLC), neutralize the reaction mixture. For a SnCl₂ reduction, basify with a sodium bicarbonate solution.

-

Extraction: Extract the amino-derivative with an organic solvent.

-

Purification and Characterization: Wash, dry, and concentrate the organic phase. Purify the product using column chromatography and characterize its structure using spectroscopic techniques.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., HL-60, SGC-7901, L-1210) in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives dissolved in a suitable solvent (e.g., DMSO). Include a positive control (e.g., Etoposide) and a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagram 1: Generalized Semi-Synthetic Workflow

Caption: Generalized workflow for the semi-synthesis of styryl-lactone derivatives.

Diagram 2: Inhibition of STAT3 Signaling Pathway

Caption: Proposed inhibition of the STAT3 signaling pathway by styryl-lactone derivatives.

References

- 1. Cas 65408-91-5,Altholactone | lookchem [lookchem.com]

- 2. Semisynthesis and antitumor activities of new styryl-lactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semisynthesis and cytotoxicity of styryl-lactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of (-)-Holostyligone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Holostyligone is an aryltetralone lignan with demonstrated anti-inflammatory, antioxidant, and anti-cancer activities.[1] As interest in its therapeutic potential grows, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and quality control studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Chemical Structure

IUPAC Name: (2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one[2]

Molecular Formula: C₂₁H₂₄O₅[2][3]

Molecular Weight: 356.4 g/mol [2]

CAS Number: 887501-28-2[3]

Analytical Methods

Two primary methods have been developed and validated for the accurate quantification of this compound: a cost-effective HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for bioanalytical applications.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Preparation (Bulk Drug): Accurately weigh and dissolve the bulk drug substance in methanol to achieve a theoretical concentration within the calibration range.

-

Sample Preparation (Tablet Formulation): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with methanol, sonicate for 15 minutes, and centrifuge. Dilute the supernatant with the mobile phase to a concentration within the calibration range.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow: HPLC-UV Analysis

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates, making it ideal for pharmacokinetic studies.

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.15 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95.7% - 103.5% |

| Precision (% RSD) | < 5.0% |

| Matrix Effect | Minimal |

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 30% to 95% B over 5 minutes, followed by a 2-minute re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 357.2 → Product ion (m/z) 151.1

-

Internal Standard (IS) (e.g., Diazepam): Precursor ion (m/z) 285.1 → Product ion (m/z) 193.1

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (Plasma):

-

Protein Precipitation: To 100 µL of plasma sample, add 10 µL of internal standard working solution and 300 µL of ice-cold acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer and Inject: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.

Experimental Workflow: LC-MS/MS Bioanalysis

References

Application Notes and Protocols: Detection of (-)-Holostyligone in Biological Samples using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection and quantification of (-)-Holostyligone, an aryltetralone lignan with potential anti-inflammatory, antioxidant, and anti-cancer properties, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric conditions. Additionally, a putative signaling pathway for the biological activity of this compound is presented.

Introduction

This compound is a natural product with the molecular formula C21H24O5 and an exact mass of 356.162 g/mol [1][2]. As a member of the lignan family, it has garnered interest for its potential therapeutic applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. LC-MS/MS offers the high selectivity and sensitivity required for such analyses.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, tissue homogenate).

a) Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples

-

To 100 µL of plasma or serum, add an internal standard (IS) solution. A structurally similar compound not present in the sample, such as another lignan, can be used as an IS.

-

Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Cleaner Samples

For cleaner samples and potentially higher recovery, SPE can be employed.

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the pre-treated sample (e.g., plasma diluted with an appropriate buffer).

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute this compound and the IS with a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate and reconstitute as described in the LLE protocol.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions

-

System: A UPLC/HPLC system.

-

Column: A reversed-phase column, such as a C18 or HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient is shown in Table 1.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Table 1: Example Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

b) Mass Spectrometry (MS) Conditions

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for lignans.

-

Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]+ of this compound, which is m/z 357.17. Product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Based on the structure and common fragmentation patterns of lignans, potential product ions could arise from the loss of water (-18), methoxy groups (-31), or other characteristic fragments. Proposed MRM transitions are provided in Table 2.

-

Gas Temperatures and Flow Rates: These will need to be optimized for the specific instrument but typical values for desolvation temperature would be around 350-500°C.

Table 2: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 357.17 | To be determined empirically | To be determined empirically |

| Internal Standard | Dependent on IS used | To be determined empirically | To be determined empirically |

Data Presentation

Quantitative data from method validation should be summarized in tables for clarity. The following tables are templates that should be populated with experimental data.

Table 3: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| This compound | e.g., 1 - 1000 | e.g., >0.99 |

Table 4: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| This compound | LLOQ | e.g., <15% | e.g., <15% | e.g., 85-115% |

| QC Low | e.g., <15% | e.g., <15% | e.g., 85-115% | |

| QC Mid | e.g., <15% | e.g., <15% | e.g., 85-115% | |

| QC High | e.g., <15% | e.g., <15% | e.g., 85-115% |

Table 5: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |